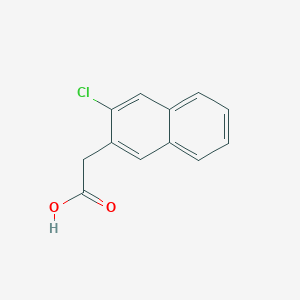

2-(3-Chloronaphthalen-2-yl)aceticacid

Description

Contextualization of Naphthalene-Based Compounds in Contemporary Chemical Research

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, serves as a foundational scaffold in a vast array of chemical and medicinal applications. Its derivatives are extensively explored in medicinal chemistry due to their wide spectrum of biological activities. Numerous compounds incorporating the naphthalene core have been investigated and developed as anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive agents. researchgate.netgoogle.comwho.int

The versatility of the naphthalene structure allows for diverse chemical modifications, making it a privileged scaffold in drug discovery. researchgate.net This has led to the development of several FDA-approved therapeutics, such as Naproxen (an anti-inflammatory drug), Bedaquiline (an antitubercular agent), and Propranolol (a beta-blocker). researchgate.netgoogle.com The bioactivity of these compounds is often linked to their ability to interact with biological targets, a property that can be finely tuned by altering the substituents on the naphthalene rings. bloomtechz.com Beyond medicine, naphthalene derivatives are integral to the synthesis of dyes, resins, and other materials.

Significance of Acetic Acid Moiety in Organic Synthesis and Functional Molecule Design

The acetic acid group, or more broadly the carboxylic acid function, is of paramount importance in the design of functional molecules. In pharmaceuticals, this moiety can significantly influence a compound's pharmacokinetic properties, such as water solubility and cell permeation. The acidic nature of the carboxyl group often plays a crucial role in a molecule's ability to bind to its biological target, making it a key component of many pharmacophores. researchgate.net In pharmaceutical manufacturing, acetic acid is widely used as a solvent, a chemical intermediate, and a pH-adjusting agent. mdpi.com

Furthermore, the attachment of an acetic acid group to aromatic structures has yielded highly functional molecules in other fields. For instance, naphthylacetic acids are well-known synthetic auxins, a class of plant hormones used extensively in agriculture to regulate plant growth, promote rooting of cuttings, and prevent premature fruit drop. herts.ac.ukinchem.org This demonstrates that the acetic acid moiety is a critical functional group that imparts specific biological or chemical properties to the parent molecule.

Emergence and Research Trajectory of 2-(3-Chloronaphthalen-2-yl)aceticacid

The specific compound this compound is not prominently featured in mainstream chemical literature, suggesting its emergence is likely recent or within specialized research contexts. Its development can be understood as a logical step in structure-activity relationship (SAR) studies of naphthalene-based acetic acids. Researchers often synthesize series of related compounds, introducing different substituents at various positions to probe their effect on biological activity.

The synthesis of this particular molecule would likely follow established routes for creating substituted naphthylacetic acids, potentially involving the chlorination of a naphthalene precursor followed by the introduction of the acetic acid side chain. The research trajectory for such a compound is currently in a nascent stage. It likely exists within chemical libraries and databases, but has not yet been the subject of extensive, published biological or material science studies. Its investigation would be driven by the goal of understanding how the specific placement of a chlorine atom on the naphthalene ring modifies the known properties of simpler naphthylacetic acids.

Overview of Current Research Gaps and Objectives Pertaining to this compound

The most significant research gap concerning this compound is the near-total absence of public-domain data on its synthesis, characterization, and functional properties. While the general toxicology of chlorinated naphthalenes is a subject of environmental science, the specific properties of this mono-chlorinated acetic acid derivative remain uncharacterized. who.int

Consequently, the primary research objectives are foundational:

Synthesis and Characterization: The first objective is to develop and document a reliable synthetic route for the compound and to fully characterize its physicochemical properties using modern analytical techniques (e.g., NMR, mass spectrometry, X-ray crystallography).

Biological Screening: A crucial next step would be to screen the compound for various biological activities. Drawing parallels from its structural analogues, key areas of interest would include its potential as an anti-inflammatory agent (akin to Naproxen) or as a plant growth regulator (akin to 1-Naphthaleneacetic acid). herts.ac.uk

Structure-Activity Relationship (SAR) Studies: A broader objective would be to situate this compound within a larger study of halogenated naphthylacetic acids. This would help elucidate the specific contribution of the 3-chloro substituent to its activity and selectivity compared to other isomers and unsubstituted parent compounds.

Toxicological Evaluation: Given that chlorinated naphthalenes as a class can exhibit toxicity, an essential research objective would be to perform an initial toxicological assessment to understand its potential risks. who.int

Addressing these fundamental gaps is a prerequisite for any further exploration of this compound for therapeutic, agricultural, or material applications.

Structure

3D Structure

Properties

Molecular Formula |

C12H9ClO2 |

|---|---|

Molecular Weight |

220.65 g/mol |

IUPAC Name |

2-(3-chloronaphthalen-2-yl)acetic acid |

InChI |

InChI=1S/C12H9ClO2/c13-11-6-9-4-2-1-3-8(9)5-10(11)7-12(14)15/h1-6H,7H2,(H,14,15) |

InChI Key |

ANIQNMKRJAKINB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)CC(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Chloronaphthalen 2 Yl Aceticacid and Its Analogues

Retrosynthetic Analysis of 2-(3-Chloronaphthalen-2-yl)aceticacid

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. wikipedia.orgscitepress.orgicj-e.org For 2-(3-Chloronaphthalen-2-yl)acetic acid, the analysis begins by identifying the key chemical bonds and functional groups.

The primary disconnections for this molecule are at the C-C bond between the naphthalene (B1677914) ring and the acetic acid moiety, and the C-Cl bond on the naphthalene ring. This leads to two main retrosynthetic pathways:

Pathway A: Arylation of an Acetic Acid Synthon: This approach involves the formation of the carbon-carbon bond between the naphthalene core and the acetic acid side chain as a key step. The disconnection of the C-C bond generates a 3-chloro-2-naphthyl synthon and an acetic acid synthon.

Pathway B: Chlorination of a Naphthylacetic Acid Precursor: This strategy focuses on introducing the chlorine atom at a later stage. The disconnection of the C-Cl bond leads to 2-(naphthalen-2-yl)acetic acid as a key intermediate.

These two pathways guide the development of forward synthetic routes, each with its own set of precursor requirements and reaction strategies.

Development and Optimization of Direct Synthetic Routes to this compound

The development of a synthetic route for 2-(3-Chloronaphthalen-2-yl)acetic acid involves careful selection of precursors and optimization of reaction conditions to achieve high yield and purity.

Exploration of Precursor Compounds and their Preparation

The synthesis of the target compound relies on the availability of suitable starting materials. For Pathway A, a key precursor is a 3-chloro-2-substituted naphthalene. This can be prepared from 2-naphthol through a series of reactions, including halogenation. For Pathway B, the precursor is 2-(naphthalen-2-yl)acetic acid, which is a commercially available compound. medchemexpress.comnih.govmagic.eco The choice of precursors is often dictated by factors such as commercial availability, cost, and the efficiency of subsequent transformations.

Investigation of Key Carbon-Carbon Bond Formation Strategies

The formation of the C-C bond between the naphthalene ring and the acetic acid side chain is a critical step in the synthesis. Several strategies can be employed:

Friedel-Crafts Acylation/Alkylation: This classic method can be used to introduce an acyl or alkyl group onto the naphthalene ring. For instance, reacting a 3-chloronaphthalene derivative with an acetylating agent, followed by oxidation, can lead to the desired acetic acid derivative.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, offer a versatile approach for forming C-C bonds. rsc.orgresearchgate.net For example, a 3-chloro-2-halonaphthalene could be coupled with a suitable acetic acid equivalent.

The choice of method depends on the specific substrates and the desired regioselectivity.

Halogenation and Carboxylic Acid Formation Pathways for this compound

The introduction of the chlorine atom and the formation of the carboxylic acid group are key transformations.

Halogenation: Direct chlorination of 2-(naphthalen-2-yl)acetic acid can be challenging due to the potential for multiple halogenations and lack of regioselectivity. A more controlled approach involves the halogenation of a precursor molecule where the desired position is activated.

Carboxylic Acid Formation: The carboxylic acid group can be introduced through various methods, including:

Hydrolysis of a Nitrile: The cyanation of a 2-halomethylnaphthalene derivative, followed by hydrolysis, is a common route to the corresponding acetic acid.

Oxidation of an Alcohol or Aldehyde: If the synthetic route proceeds through a 2-(3-chloronaphthalen-2-yl)ethanol or ethanal intermediate, oxidation can yield the final carboxylic acid.

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency and selectivity.

Palladium-catalyzed α-arylation: This powerful technique allows for the direct coupling of an enolate or its equivalent with an aryl halide. In the context of synthesizing the target molecule, the α-arylation of an acetate equivalent with a 2-halo-3-chloronaphthalene derivative would be a highly efficient C-C bond-forming step. Palladium catalysts are often used in these transformations. rsc.orgacs.org

Boron-catalyzed C-H fluorination: While the target molecule is a chloro-derivative, the principles of C-H activation and functionalization are relevant. acs.orgnih.govnih.govacs.org Research into catalytic C-H functionalization aims to directly convert a C-H bond on the naphthalene ring to a C-X bond (where X can be a halogen or other functional group), bypassing the need for pre-functionalized starting materials.

The table below summarizes some catalytic approaches that could be adapted for the synthesis of 2-(3-Chloronaphthalen-2-yl)acetic acid.

| Catalytic Approach | Description | Potential Application in Synthesis |

| Palladium-catalyzed α-arylation | Forms a C-C bond between an aryl halide and a carbonyl compound. rsc.org | Coupling of a 2-halo-3-chloronaphthalene with an acetate equivalent. |

| Directed C-H Activation | A directing group on the substrate guides a metal catalyst to a specific C-H bond for functionalization. acs.orgnih.gov | Direct chlorination at the C3 position of a 2-naphthylacetic acid derivative. |

| Heck Reaction | Palladium-catalyzed coupling of an unsaturated halide with an alkene. rsc.org | Could be used to introduce the acetic acid precursor. |

Process Intensification and Scalability Considerations for this compound Production

For the large-scale production of 2-(3-Chloronaphthalen-2-yl)acetic acid, process intensification and scalability are crucial. This involves:

Optimizing Reaction Conditions: Fine-tuning parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize byproducts.

Flow Chemistry: Transitioning from batch to continuous flow processing can offer advantages in terms of safety, efficiency, and scalability.

Purification Strategies: Developing efficient and scalable purification methods, such as crystallization or chromatography, to obtain the final product with high purity.

Waste Minimization: Implementing green chemistry principles to reduce waste generation and environmental impact.

Green Chemistry Principles in the Synthesis of this compound

The design of synthetic routes for this compound under the guidance of green chemistry principles aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key considerations include the selection of solvents, maximizing atom economy, and utilizing sustainable catalytic systems.

Solvent Selection and Minimization Strategies

Solvents are a major contributor to the waste generated in pharmaceutical and chemical manufacturing, often accounting for over 70% of the total waste. jk-sci.com Therefore, the careful selection and minimization of solvents are paramount in the green synthesis of this compound. Traditional solvents like benzene, chloroform, and hexane are being replaced by greener alternatives due to their toxicity and environmental persistence. whiterose.ac.ukusc.edu

Strategies for solvent minimization include adopting solvent-free reaction conditions where possible or using solvents derived from renewable feedstocks, such as bio-based ethanol or ethyl lactate. sigmaaldrich.compageplace.de For reactions requiring a solvent, the choice is guided by safety, health, and environmental criteria. Water is a highly recommended green solvent, though its application can be limited by the solubility of nonpolar reactants. rsc.org Ethers like 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable sources, are considered safer alternatives to tetrahydrofuran (THF) and dichloromethane (DCM). sigmaaldrich.com

Table 1: Comparison of Traditional vs. Green Alternative Solvents

| Traditional Solvent | Issues | Greener Alternative(s) | Source |

|---|---|---|---|

| Benzene | Carcinogen | Toluene, Cyclohexane | whiterose.ac.ukrsc.org |

| Chloroform | Suspected Carcinogen | Dichloromethane (DCM), 2-MeTHF | whiterose.ac.ukrsc.org |

| Dichloromethane (DCM) | Suspected Carcinogen, Ozone Depleting | Ethyl acetate/ethanol mixture, 2-MeTHF | whiterose.ac.ukusc.edu |

| Hexane | Reproductive Toxicant | Heptane | usc.edursc.org |

| N,N-Dimethylformamide (DMF) | Reproductive Toxicity | Acetonitrile, Cyclopentyl methyl ether | whiterose.ac.uksigmaaldrich.com |

This table provides a general comparison of solvents and their greener alternatives based on established green chemistry guides.

Atom Economy and E-Factor Analysis in the Synthesis of this compound

Atom economy and the Environmental Factor (E-Factor) are critical metrics for evaluating the efficiency and environmental impact of a synthetic process. chembam.com Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while the E-Factor measures the ratio of the mass of waste generated to the mass of the product. chembam.comwikipedia.org An ideal reaction would have an atom economy of 100% and an E-Factor of 0.

To illustrate these concepts for the synthesis of this compound, a hypothetical two-step synthesis is considered, starting from 2,3-dichloronaphthalene.

Step 1: Palladium-catalyzed cross-coupling of 2,3-dichloronaphthalene with a suitable acetate equivalent (e.g., a protected form of ethyl acetate). Step 2: Hydrolysis of the resulting ester to yield the final carboxylic acid product.

Table 2: Hypothetical Green Metrics Analysis for a Synthetic Route

| Metric | Formula | Calculation Example (Hypothetical) | Result |

|---|---|---|---|

| Atom Economy | (MW of Product / Σ MW of Reactants) x 100 | (220.64 g/mol / (197.04 g/mol + 102.09 g/mol )) x 100 | 73.7% |

| E-Factor | Total Waste (kg) / Product (kg) | (Σ Mass of Reactants - Mass of Product) / Mass of Product | 0.36 |

This table is illustrative, based on a hypothetical reaction pathway and assumes 100% yield for calculation simplicity. Actual values would depend on the specific reagents, solvents, and reaction yields.

This analysis highlights that even with high yields, the generation of byproducts reduces the atom economy and increases the E-factor. chembam.com Designing syntheses that favor addition reactions over substitutions can significantly improve atom economy. buecher.de

Development of Sustainable Catalytic Systems for this compound Synthesis

Catalytic reactions are preferable to stoichiometric ones as they reduce waste by using small amounts of a catalyst that can be recycled and reused. greenchemistry-toolkit.org The synthesis of naphthalene derivatives often involves metal-catalyzed cross-coupling reactions. thieme-connect.com Palladium-catalyzed reactions, such as Suzuki or Heck couplings, are powerful tools for forming the carbon-carbon bonds necessary to build the acetic acid side chain onto the naphthalene core. mdpi.comnih.govresearchgate.net

Research into sustainable catalysis focuses on developing systems that use earth-abundant metals, operate under milder conditions, and can be easily separated from the reaction mixture. For instance, supporting palladium on polymers can facilitate catalyst recovery and reuse. mdpi.comnih.gov Furthermore, photoredox catalysis using visible light is an emerging green technology that can enable challenging transformations under mild conditions, potentially reducing the energy requirements for the synthesis of compounds like this compound. nih.govresearchgate.net

Synthesis of Structural Analogues and Isomers of this compound for Comparative Research

The synthesis of structural analogues is crucial for understanding structure-activity relationships (SAR) in medicinal chemistry and materials science. researchgate.net By systematically modifying the structure of this compound, researchers can probe the effects of different functional groups on its chemical and biological properties.

Derivatives with Modifications to the Naphthalene Core

Modifications to the naphthalene core can involve introducing various substituents or altering the position of existing ones. nih.govthieme-connect.comnih.gov Synthetic strategies like electrophilic aromatic substitution or transition-metal-catalyzed C-H functionalization allow for the regioselective installation of a wide range of functional groups. researchgate.netnih.gov For example, palladium-catalyzed reactions can be used to couple different aryl groups or amines to a bromo-naphthalene precursor, creating a diverse library of compounds. nih.govresearchgate.net

Table 3: Examples of Potential Naphthalene Core Analogues

| Analogue Name | Modification from Parent Compound | Potential Synthetic Strategy |

|---|---|---|

| 2-(3-Fluoronaphthalen-2-yl)aceticacid | Chlorine replaced with Fluorine | Halogen exchange reaction or synthesis from a fluorinated precursor. |

| 2-(3-Methoxynaphthalen-2-yl)aceticacid | Chlorine replaced with a Methoxy group | Nucleophilic aromatic substitution or Buchwald-Hartwig amination. |

| 2-(3-Phenylnaphthalen-2-yl)aceticacid | Chlorine replaced with a Phenyl group | Suzuki or Stille cross-coupling reaction. mdpi.com |

This table provides hypothetical examples of analogues to illustrate potential structural modifications.

Derivatives with Modifications to the Acetic Acid Side Chain

The carboxylic acid moiety is a versatile functional group that can be readily modified to produce a range of derivatives, such as esters and amides. nih.govprinceton.edu These modifications can alter the compound's polarity, solubility, and ability to interact with biological targets. nih.gov

Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. Amide formation is one of the most common reactions in medicinal chemistry and can be accomplished by coupling the carboxylic acid with an amine using a variety of reagents. nih.gov Green methods for amide synthesis focus on direct amidation using catalysts like boric acid or enzymatic approaches to avoid the use of toxic coupling agents. nih.govsemanticscholar.org It is also possible to extend the side chain, a process known as homologation, which can provide access to new chemical entities. unc.edu

Table 4: Examples of Potential Acetic Acid Side Chain Derivatives

| Derivative Name | Modification from Parent Compound | Common Synthetic Method |

|---|---|---|

| Methyl 2-(3-chloronaphthalen-2-yl)acetate | Carboxylic acid converted to a methyl ester | Fischer esterification with methanol. |

| 2-(3-Chloronaphthalen-2-yl)acetamide | Carboxylic acid converted to a primary amide | Direct amidation with ammonia or via an activated acid derivative. nih.gov |

| N-Benzyl-2-(3-chloronaphthalen-2-yl)acetamide | Carboxylic acid converted to a secondary amide | Coupling with benzylamine using a reagent like B(OCH2CF3)3. nih.gov |

This table lists hypothetical derivatives to demonstrate potential modifications to the acetic acid side chain.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3-dichloronaphthalene |

| 2-(3-Fluoronaphthalen-2-yl)aceticacid |

| 2-(3-Methoxynaphthalen-2-yl)aceticacid |

| 2-(3-Phenylnaphthalen-2-yl)aceticacid |

| 2-(6-Bromo-3-chloronaphthalen-2-yl)aceticacid |

| Methyl 2-(3-chloronaphthalen-2-yl)acetate |

| 2-(3-Chloronaphthalen-2-yl)acetamide |

| N-Benzyl-2-(3-chloronaphthalen-2-yl)acetamide |

| 3-(3-Chloronaphthalen-2-yl)propanoic acid |

| Benzene |

| Toluene |

| Chloroform |

| Dichloromethane (DCM) |

| Hexane |

| Heptane |

| N,N-Dimethylformamide (DMF) |

| Tetrahydrofuran (THF) |

| 2-Methyltetrahydrofuran (2-MeTHF) |

| Ethyl acetate |

| Ethanol |

| Ethyl lactate |

| Cyclopentyl methyl ether |

| Acetonitrile |

| Cyclohexane |

| Water |

Isomeric Forms and Their Synthetic Access

The synthesis of 2-(3-Chloronaphthalen-2-yl)acetic acid and its analogues is intrinsically linked to the challenge of controlling regioselectivity on the naphthalene core. The naphthalene ring system allows for numerous positional isomers, and the synthetic methodologies employed often dictate which isomers are formed and in what ratios. Accessing a specific isomer, such as 2-(3-Chloronaphthalen-2-yl)acetic acid, requires careful selection of starting materials and reaction conditions to direct substitution to the desired positions.

The primary isomeric considerations for chloronaphthalene acetic acids involve the relative positions of the chloro and acetic acid substituents on the naphthalene ring. For instance, 2-(1-chloronaphthalen-2-yl)acetic acid is a known positional isomer of the target compound google.com. The synthetic accessibility of these isomers is highly dependent on the directing effects of the substituents already present on the ring during key reaction steps.

A significant challenge in naphthalene chemistry is that direct electrophilic substitution, such as Friedel-Crafts reactions, can lead to mixtures of isomers. A re-examination of the Friedel–Crafts reaction between chloral and naphthalene, for example, revealed that it produces a mixture of 1- and 2-naphthyl(trichloromethyl)carbinols. These carbinols can subsequently be converted into a mixture of isomeric α-methoxynaphthylacetic acids researchgate.net. This highlights a common synthetic route where an initial lack of regioselectivity yields a mixture of isomers that must then be separated. In this specific case, the 1-naphthyl isomer was found to be the major product, constituting 80% to 90% of the mixture researchgate.net.

Synthetic access to specific isomers often relies on building the molecule from a pre-substituted naphthalene derivative. For example, the synthesis of 2-(naphthalen-2-yl)acetonitrile, a direct precursor to 2-(naphthalen-2-yl)acetic acid, can be achieved with high yield through a palladium-catalyzed decarboxylative coupling reaction. This method utilizes 2-Chloronaphthalene and a cyanoacetate salt, demonstrating a pathway that selectively functionalizes the 2-position of the naphthalene ring chemicalbook.com. The subsequent hydrolysis of the nitrile group would yield the desired 2-naphthylacetic acid. This approach suggests a viable strategy for synthesizing specific chlorinated isomers by starting with an appropriately substituted chloronaphthalene.

Similarly, various methods have been developed for the synthesis of the parent non-chlorinated isomers, 1-naphthaleneacetic acid and 2-naphthaleneacetic acid, which serve as foundational methodologies. One established method involves the reaction of α-chloromethylnaphthalene with magnesium to form a Grignard reagent, which is then carboxylated with carbon dioxide to yield the acetic acid bu.edu. Another approach involves the bromination of methylnaphthalene, followed by conversion to the cyanide and subsequent hydrolysis bu.edu. These multi-step sequences allow for the preparation of a specific isomer based on the substitution pattern of the starting methylnaphthalene.

The synthesis of other functionalized naphthalene acetic acid derivatives, such as (naphthalen-1-yl-selenyl)acetic acid, has been achieved through methods starting from either naphthylselenols (via Grignard reagents) or from aryldiazonium salts to produce naphthylselenocyanates, which are then converted to the final acid nih.gov. These distinct routes offer alternative strategies for accessing specific isomers depending on the availability of the starting materials.

Advanced Structural Elucidation and Solid State Characterization of 2 3 Chloronaphthalen 2 Yl Aceticacid

High-Resolution Spectroscopic Techniques for Definitive Structural Assignment of 2-(3-Chloronaphthalen-2-yl)aceticacid

A suite of sophisticated spectroscopic techniques is essential for the unambiguous structural assignment of 2-(3-Chloronaphthalen-2-yl)acetic acid, confirming its constitution and providing insights into its electronic and conformational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 2-(3-Chloronaphthalen-2-yl)acetic acid, 1D NMR (¹H and ¹³C) provides initial data on the number and type of protons and carbons. The ¹H NMR spectrum is expected to show distinct signals for the five aromatic protons on the naphthalene (B1677914) ring, a singlet for the methylene (-CH₂) protons, and a broad singlet for the acidic proton of the carboxyl group.

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively. These experiments confirm the connectivity within the naphthalene ring system and link the methylene protons to their corresponding carbon.

For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) is critical. This technique detects through-space interactions between protons that are in close proximity. NOESY correlations between the methylene protons and the H1 or H4 protons of the naphthalene ring would reveal the preferred orientation of the acetic acid side chain relative to the aromatic core, providing insight into the molecule's conformational landscape in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments for substituted naphthalene systems.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene H1 | ~8.0 | - |

| Naphthalene H4 | ~7.9 | - |

| Naphthalene H5, H8 | ~7.8 | - |

| Naphthalene H6, H7 | ~7.5 | - |

| -CH₂- | ~4.0 | ~35 |

| -COOH | ~11-12 | - |

| Naphthalene C1 | - | ~132 |

| Naphthalene C2 | - | ~130 |

| Naphthalene C3 | - | ~131 |

| Naphthalene C4 | - | ~128 |

| Naphthalene C4a | - | ~133 |

| Naphthalene C5 | - | ~127 |

| Naphthalene C6 | - | ~126 |

| Naphthalene C7 | - | ~126 |

| Naphthalene C8 | - | ~127 |

| Naphthalene C8a | - | ~134 |

| -C=O | - | ~175 |

Advanced mass spectrometry techniques are vital for confirming the molecular weight and elucidating the fragmentation patterns of 2-(3-Chloronaphthalen-2-yl)acetic acid. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₂H₉ClO₂).

Tandem mass spectrometry (MS/MS) is used to probe the fragmentation pathways. The molecular ion (m/z 220/222, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl) would be isolated and subjected to collision-induced dissociation. Key fragmentation pathways for carboxylic acids and chloroaromatics include:

α-cleavage: Loss of the carboxyl radical (•COOH), leading to a prominent fragment.

Decarboxylation: Loss of a neutral CO₂ molecule.

Loss of Chlorine: Cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (•Cl). scispace.com

McLafferty Rearrangement: While less common for this specific structure, it is a characteristic fragmentation for carbonyl compounds with longer alkyl chains. whitman.edu

These fragmentation patterns provide a veritable fingerprint for the molecule, confirming the presence and connectivity of the functional groups.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion (m/z) | Proposed Structure/Neutral Loss | Fragmentation Pathway |

| 220/222 | [M]⁺ | Molecular Ion |

| 175/177 | [M - COOH]⁺ | Loss of carboxyl radical |

| 185 | [M - Cl]⁺ | Loss of chlorine radical |

| 176/178 | [M - CO₂]⁺ | Loss of carbon dioxide |

| 141 | [M - COOH - Cl]⁺ | Sequential loss of carboxyl and chlorine |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of the molecule, providing direct information about its functional groups and bonding.

For 2-(3-Chloronaphthalen-2-yl)acetic acid, the FT-IR spectrum is expected to be dominated by features of the carboxylic acid group. A very broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer. researchgate.net The carbonyl (C=O) stretching vibration would appear as a strong, sharp band around 1700 cm⁻¹. vscht.czscribd.com

Other key vibrational modes include:

Aromatic C-H stretch: Above 3000 cm⁻¹. vscht.cz

Aliphatic C-H stretch: Below 3000 cm⁻¹. vscht.cz

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

C-O stretching and O-H bending: In the fingerprint region (1200-1400 cm⁻¹).

C-Cl stretch: A strong band typically found in the 600-800 cm⁻¹ region.

The positions of the O-H and C=O bands are particularly sensitive to intermolecular hydrogen bonding, providing a bridge between spectroscopic analysis and solid-state structure. researchgate.netrsc.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| O-H stretch (H-bonded) | 2500-3300 | Broad, Strong |

| Aromatic C-H stretch | 3050-3150 | Medium |

| Aliphatic C-H stretch | 2850-2960 | Medium |

| C=O stretch | 1680-1720 | Strong |

| Aromatic C=C stretch | 1450-1600 | Medium-Weak |

| C-O stretch / O-H bend | 1210-1440 | Strong |

| C-Cl stretch | 600-800 | Strong |

Single-Crystal X-ray Diffraction Studies of this compound and its Derivatives

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions. researchgate.netnih.gov

The crystal packing is dictated by a combination of non-covalent interactions. gatech.edu For carboxylic acids, the most dominant interaction is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the carboxyl groups. scispace.com This robust and predictable interaction forms a characteristic R₂²(8) graph set motif.

Investigations into Polymorphism and Co-crystallization of 2-(3-Chloronaphthalen-2-yl)acetic acid

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the polymorphism and co-crystallization of 2-(3-Chloronaphthalen-2-yl)acetic acid. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical sciences as different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. scielo.br Similarly, co-crystallization, a technique involving the combination of an active pharmaceutical ingredient (API) with a benign co-former in a crystalline lattice, is a widely explored strategy to enhance the properties of pharmaceutical compounds. nih.govijlpr.com

Despite the importance of these solid-state properties, dedicated studies to identify, isolate, and characterize different polymorphic forms or co-crystals of 2-(3-Chloronaphthalen-2-yl)acetic acid have not been reported in the available scientific literature. The exploration of polymorphism typically involves screening various crystallization conditions, such as different solvents, temperatures, and saturation levels, to induce the formation of different crystal packing arrangements. rsc.org Subsequent characterization often employs techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to distinguish between different polymorphic forms. scielo.brbrjac.com.br

Likewise, the design and synthesis of co-crystals of 2-(3-Chloronaphthalen-2-yl)acetic acid would necessitate a systematic screening of potential co-formers that can form robust intermolecular interactions, such as hydrogen bonds, with the carboxylic acid moiety of the target molecule. nih.govugr.es The resulting multi-component crystals would then be subjected to thorough structural analysis to confirm their formation and elucidate their crystal structures.

As of the current date, no such research has been published, and therefore, no data on the polymorphic behavior or co-crystallization potential of 2-(3-Chloronaphthalen-2-yl)acetic acid is available.

Electron Microscopy and Diffraction Techniques for Nanostructural Characterization (if applicable to advanced forms)

The application of electron microscopy and diffraction techniques for the nanostructural characterization of advanced solid forms of 2-(3-Chloronaphthalen-2-yl)acetic acid, such as polymorphs or co-crystals, is contingent upon the successful identification and preparation of these forms. Techniques like transmission electron microscopy (TEM) and scanning electron microscopy (SEM) are powerful tools for investigating the morphology, size, and surface features of crystalline particles at the nanoscale. researchgate.netresearchgate.net Furthermore, selected area electron diffraction (SAED), a technique often coupled with TEM, can provide crystallographic information from nano-sized domains.

However, given the lack of any reported polymorphs or co-crystals of 2-(3-Chloronaphthalen-2-yl)acetic acid, there have been no studies employing these advanced electron microscopy and diffraction methods for its nanostructural characterization. The scientific community has not yet progressed to the stage of investigating the nanoscale properties of different solid-state forms of this particular compound, as the foundational work of discovering and characterizing these forms has not been established.

Should polymorphic or co-crystalline forms of 2-(3-Chloronaphthalen-2-yl)acetic acid be discovered in the future, electron microscopy techniques would undoubtedly be valuable in providing a deeper understanding of their solid-state properties and behavior at the nanoscale.

Computational Chemistry and Theoretical Modeling of 2 3 Chloronaphthalen 2 Yl Aceticacid

Quantum Chemical Calculations on Electronic Structure of 2-(3-Chloronaphthalen-2-yl)acetic acid

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and intermolecular interactions. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. pnu.edu.ua Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculations while maintaining a high degree of accuracy. For a molecule like 2-(3-Chloronaphthalen-2-yl)acetic acid, DFT would be employed to determine its most stable three-dimensional arrangement (optimized geometry) and its fundamental electronic properties in the ground state.

A typical DFT study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to perform the calculations. The output of these calculations provides key information such as optimized bond lengths, bond angles, and dihedral angles. Furthermore, total energy, dipole moment, and vibrational frequencies are calculated. The vibrational analysis is crucial to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

For the related compound 2-Naphthylacetic acid, a theoretical study utilized the DFT-B3LYP method with a 6-311++G(d,2p) basis set to conduct geometrical optimizations and calculate molecular characteristics. The study found a significant agreement between the calculated vibrational spectra and experimental results, validating the computational approach. A similar approach for 2-(3-Chloronaphthalen-2-yl)acetic acid would yield a detailed picture of its ground state geometry and electronic stability.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Potential (μ): The tendency of electrons to escape from the system (μ = (EHOMO + ELUMO) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (ELUMO - EHOMO) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η).

A computational study on 2-Naphthylacetic acid calculated such DFT characteristics to predict its relative stability and reactivity. For 2-(3-Chloronaphthalen-2-yl)acetic acid, these descriptors would provide a quantitative basis for predicting its behavior in chemical reactions.

| Parameter | Symbol | Formula | Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.20 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.30 |

| Ionization Potential | I | -EHOMO | 6.50 |

| Electron Affinity | A | -ELUMO | 1.20 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.85 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.65 |

| Electrophilicity Index | ω | μ² / 2η | 2.79 |

An Electrostatic Potential (ESP) map, also known as a molecular electrostatic potential (MEP) surface, is a valuable tool for visualizing the charge distribution of a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. The ESP map uses a color spectrum to indicate different regions of charge:

Red: Regions of most negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms (like oxygen). These areas are prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, usually found around electropositive atoms (like hydrogen atoms in a hydroxyl group). These areas are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential, often corresponding to nonpolar parts of the molecule.

For 2-(3-Chloronaphthalen-2-yl)acetic acid, an ESP map would reveal the electron-rich areas around the oxygen atoms of the carboxylic acid group and the chlorine atom, and electron-deficient regions around the acidic hydrogen. This visualization provides crucial insights into how the molecule would interact with other molecules, such as biological receptors or solvent molecules, guiding the understanding of its molecular recognition properties.

Conformational Analysis and Potential Energy Surface Mapping for 2-(3-Chloronaphthalen-2-yl)acetic acid

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a flexible molecule like 2-(3-Chloronaphthalen-2-yl)acetic acid, which has a rotatable bond between the naphthalene (B1677914) ring and the acetic acid side chain, this analysis is key to understanding its dynamic behavior and the relative stability of its different shapes.

While quantum mechanics provides high accuracy, it is computationally expensive for studying the large-scale motions of molecules. Molecular Mechanics (MM) offers a more efficient alternative by using classical physics principles and a simplified representation of atoms and bonds (a force field).

Molecular Mechanics (MM) calculations can rapidly scan the potential energy surface by systematically rotating the key dihedral angles (e.g., the angle defining the orientation of the carboxylic acid group relative to the naphthalene ring). This process helps identify low-energy conformers (stable states) and the transition states that connect them.

Molecular Dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time. An MD simulation would place the 2-(3-Chloronaphthalen-2-yl)acetic acid molecule in a simulated environment (e.g., a box of water molecules) and solve Newton's equations of motion for every atom. The resulting trajectory provides a dynamic view of the molecule's conformational flexibility, showing how it samples different shapes, how it interacts with its surroundings, and the timescales of these motions.

The results from MM scans or MD simulations are used to construct a Potential Energy Surface (PES). A PES is a multidimensional map where the potential energy of the molecule is plotted as a function of its geometric coordinates, such as dihedral angles.

The PES reveals the landscape of the molecule's conformational possibilities:

Energy Minima: These are the valleys on the PES, corresponding to the most stable conformers or rotational isomers (rotamers).

Saddle Points: These are the peaks or passes between the valleys, representing the transition states between conformers. The height of a saddle point relative to a minimum defines the energy barrier for rotation.

Spectroscopic Property Prediction and Validation for 2-(3-Chloronaphthalen-2-yl)acetic acid

Computational methods are instrumental in predicting and interpreting the spectroscopic features of 2-(3-chloronaphthalen-2-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry enables the prediction of ¹H and ¹³C NMR chemical shifts, which can be correlated with experimental data to confirm structural assignments. The prediction of chemical shifts for 2-(3-chloronaphthalen-2-yl)acetic acid would typically involve geometry optimization of the molecule using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G(d,p). Following optimization, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic shielding constants, which are then converted to chemical shifts relative to a standard, typically tetramethylsilane (B1202638) (TMS).

It is important to note that the accuracy of predicted chemical shifts can be influenced by the choice of computational method, basis set, and the treatment of solvent effects. pdx.edu For complex molecules, discrepancies between calculated and experimental values can arise, and scaling factors may be applied to improve the correlation. pdx.edu

Hypothetical ¹H NMR Chemical Shift Data for 2-(3-Chloronaphthalen-2-yl)acetic acid

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H (Carboxylic Acid) | 11.0 - 12.0 | Not Available |

| H (Naphthalene Ring) | 7.0 - 8.5 | Not Available |

| H (Acetic Acid CH₂) | 3.5 - 4.0 | Not Available |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational methods can predict the vibrational frequencies and intensities of a molecule, aiding in the assignment of experimental spectra. For 2-(3-chloronaphthalen-2-yl)acetic acid, DFT calculations would be performed to determine the harmonic vibrational frequencies. chem-soc.si The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, and thus, scaling factors are commonly used to improve agreement with experimental data. chem-soc.si

The predicted vibrational spectrum can help identify characteristic peaks, such as the C=O stretching of the carboxylic acid group, the O-H stretch, and various vibrations associated with the naphthalene ring. nist.govrasayanjournal.co.in

Hypothetical Vibrational Frequency Data for 2-(3-Chloronaphthalen-2-yl)acetic acid

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| O-H Stretch | ~3700 | ~3550 |

| C=O Stretch | ~1800 | ~1730 |

| C-Cl Stretch | ~750 | ~720 |

| Naphthalene Ring C-H Bending | ~900-650 | ~865-625 |

Reaction Mechanism Prediction and Transition State Analysis for Transformations Involving 2-(3-Chloronaphthalen-2-yl)acetic acid

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions. For transformations involving 2-(3-chloronaphthalen-2-yl)acetic acid, theoretical methods can be used to map out reaction pathways, identify transition states, and calculate activation energies.

To study a reaction involving 2-(3-chloronaphthalen-2-yl)acetic acid, the geometries of the reactants, products, and any intermediates are optimized. Transition state structures, which represent the highest energy point along the reaction coordinate, are then located using various algorithms. Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the transition state connects the desired reactants and products. The IRC calculation follows the reaction path downhill from the transition state, providing a detailed map of the molecular geometry changes that occur during the reaction.

The activation energy, or reaction barrier, is a critical parameter that determines the rate of a chemical reaction. By calculating the energies of the reactants and the transition state, the activation energy can be determined. These calculations provide valuable insights into the feasibility of a proposed reaction mechanism. For reactions involving 2-(3-chloronaphthalen-2-yl)acetic acid, this could include studying its synthesis, derivatization, or degradation pathways.

Solvation Effects and Intermolecular Interactions in the Context of 2-(3-Chloronaphthalen-2-yl)acetic acid

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvation effects to provide more accurate predictions.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk effects of the solvent on the solute's electronic structure and geometry.

Explicit solvation models involve including a number of solvent molecules in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific intermolecular interactions, such as hydrogen bonding between the carboxylic acid group of 2-(3-chloronaphthalen-2-yl)acetic acid and solvent molecules. Understanding these interactions is crucial for predicting solubility, reactivity, and spectroscopic properties in different media. For instance, the O-H and C=O vibrational frequencies of the carboxylic acid group are known to be sensitive to hydrogen bonding.

Chemical Reactivity and Derivatization Studies of 2 3 Chloronaphthalen 2 Yl Aceticacid

Functional Group Transformations of the Acetic Acid Moiety in 2-(3-Chloronaphthalen-2-yl)aceticacid

The acetic acid side chain is a versatile handle for numerous functional group interconversions, including the formation of esters and amides, as well as reduction and decarboxylation reactions.

The carboxylic acid group of 2-(3-chloronaphthalen-2-yl)acetic acid readily undergoes esterification and amidation, two of the most fundamental transformations of this functional group.

Esterification: Esters are commonly synthesized by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. For 2-(3-chloronaphthalen-2-yl)acetic acid, this reaction provides a straightforward route to a wide array of ester derivatives.

Amidation: The formation of amides from 2-(3-chloronaphthalen-2-yl)acetic acid requires the activation of the carboxylic acid, typically through conversion to a more reactive intermediate like an acyl chloride or by using peptide coupling reagents. These reagents facilitate the reaction with a primary or secondary amine to form the corresponding amide. Direct amidation by heating the carboxylic acid with an amine is possible but often less efficient.

The table below illustrates potential ester and amide derivatives that can be synthesized from 2-(3-chloronaphthalen-2-yl)acetic acid.

| Reactant (Alcohol/Amine) | Reaction Type | Expected Product |

| Methanol (CH₃OH) | Esterification | Methyl 2-(3-chloronaphthalen-2-yl)acetate |

| Ethanol (CH₃CH₂OH) | Esterification | Ethyl 2-(3-chloronaphthalen-2-yl)acetate |

| Ammonia (NH₃) | Amidation | 2-(3-Chloronaphthalen-2-yl)acetamide |

| Diethylamine ((CH₃CH₂)₂NH) | Amidation | N,N-Diethyl-2-(3-chloronaphthalen-2-yl)acetamide |

Reduction: The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. libretexts.orglibretexts.org Lithium aluminum hydride (LiAlH₄) is the classic reagent for this purpose, capable of converting 2-(3-chloronaphthalen-2-yl)acetic acid to 2-(3-chloronaphthalen-2-yl)ethanol. chemguide.co.uk More recently, catalytic methods using hydrosilanes in the presence of transition metal catalysts, such as manganese(I), have emerged as milder alternatives. nih.gov

Decarboxylation: The removal of the carboxyl group in a decarboxylation reaction (RCO₂H → RH + CO₂) is challenging for simple aryl-acetic acids. wikipedia.org Thermal decarboxylation of 2-(3-chloronaphthalen-2-yl)acetic acid to form 3-chloro-2-methylnaphthalene would likely require harsh conditions. libretexts.org The reaction is more facile for carboxylic acids that have an electron-withdrawing group at the β-position (e.g., β-keto acids), which is not present in this molecule. masterorganicchemistry.com However, modern catalytic methods, such as silver-catalyzed protodecarboxylation or various transition-metal-catalyzed decarboxylative coupling reactions, could potentially achieve this transformation under more controlled conditions. wikipedia.orgorganic-chemistry.org

Advanced Research Applications and Utility of 2 3 Chloronaphthalen 2 Yl Aceticacid Non Biomedical/non Clinical

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

The primary utility of 2-(3-Chloronaphthalen-2-yl)acetic acid in a non-clinical context lies in its role as a key synthetic intermediate. The presence of multiple reactive sites on the molecule allows chemists to use it as a foundational structure for building a wide array of more complex organic compounds.

Precursor to Novel Chemical Compounds Beyond its Direct Applications

The 2-(3-Chloronaphthalen-2-yl)acetic acid molecule is a valuable precursor for synthesizing novel chemical entities. The carboxylic acid group (-COOH) is a versatile functional handle that can be readily converted into other functional groups such as esters, amides, acid chlorides, and alcohols. These transformations are fundamental in organic synthesis, enabling the connection of the naphthalene (B1677914) core to other molecular fragments.

Furthermore, the chloro-substituent on the naphthalene ring serves as a site for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These powerful reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a pathway to elaborate the aromatic scaffold with diverse substituents. This dual reactivity makes the compound a strategic starting material for accessing molecules that would be difficult to synthesize through other routes. For example, derivatization of the acid functionality followed by a cross-coupling reaction on the aryl chloride allows for a modular approach to complex target molecules.

Contribution to Scaffold Diversity in Chemical Libraries

In the field of combinatorial chemistry and high-throughput screening, the generation of chemical libraries with high scaffold diversity is crucial for discovering new molecules with desired properties. A scaffold is the core structure of a molecule. The rigid, planar structure of the naphthalene core in 2-(3-Chloronaphthalen-2-yl)acetic acid makes it an excellent foundational scaffold. chimia.ch

By systematically modifying the two primary reactive sites—the carboxylic acid side chain and the chloro-position—a large and diverse library of related compounds can be generated from this single starting material. chemrxiv.orgchemrxiv.org This approach allows researchers to explore a defined region of chemical space efficiently. The variation in substituents can systematically alter the steric and electronic properties of the resulting molecules, which is essential for tuning material properties or catalytic activity. chimia.ch

Table 1: Potential Derivatives of 2-(3-Chloronaphthalen-2-yl)acetic acid for Chemical Libraries This table illustrates hypothetical derivative structures that can be synthesized from the parent compound to generate a diverse chemical library.

| Derivative Class | Reaction Type | General Structure | Potential R-Group Diversity |

| Esters | Fischer Esterification | Alkyl, Aryl, Functionalized Chains | |

| Amides | Amide Coupling | Amines (Primary, Secondary), Amino Acids | |

| Cross-Coupling Products | Suzuki Coupling | Aryl Boronic Acids, Heteroaryl Boronic Acids | |

| Etherification Products | Williamson Ether Synthesis | Alkoxides, Phenoxides |

Application in Materials Science and Engineering

The intrinsic properties of the naphthalene ring system, such as its aromaticity, rigidity, and potential for fluorescence, make 2-(3-Chloronaphthalen-2-yl)acetic acid and its derivatives attractive candidates for applications in materials science.

Design and Synthesis of Functional Polymers Containing 2-(3-Chloronaphthalen-2-yl)aceticacid Moieties

Functional polymers, which have specific properties tailored for particular applications, can be synthesized by incorporating unique monomer units into a polymer chain. nih.govbohrium.com 2-(3-Chloronaphthalen-2-yl)acetic acid can be chemically modified to act as such a functional monomer. For instance, the carboxylic acid group can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206) ester. Copolymerization of this naphthalene-containing monomer with other standard monomers (e.g., styrene, methyl methacrylate) would yield functional polymers with tailored properties. researchgate.netresearchgate.net

The incorporation of the bulky and rigid chloronaphthalene moiety into a polymer backbone can significantly influence the material's properties. It can increase the glass transition temperature (Tg), enhance thermal stability, and modify the refractive index of the resulting polymer. Such polymers could find use in specialty plastics, high-performance coatings, or advanced optical materials. nih.gov

Optoelectronic Properties of Derivatives Incorporating this compound

Naphthalene and its derivatives are well-known for their characteristic optoelectronic properties, including strong absorption in the ultraviolet region and blue fluorescence emission. mdpi.com These properties are highly sensitive to the nature and position of substituents on the aromatic rings.

While specific data for 2-(3-Chloronaphthalen-2-yl)acetic acid is not extensively documented, it is expected that its derivatives would retain the fundamental photophysical characteristics of the naphthalene core. The chloro and acetic acid groups act as modulators of these properties. By converting the carboxylic acid to various esters or amides, particularly those containing other electronically active groups, it is possible to fine-tune the absorption and emission wavelengths. This tuning is a key principle in the design of organic materials for applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, or as dopants in other materials to alter their optical characteristics. mdpi.com The introduction of electron-withdrawing or electron-donating groups via cross-coupling at the chloro-position could further modulate the HOMO-LUMO energy gap, leading to significant shifts in their photophysical behavior.

Investigation of Catalytic Activity or Ligand Potential of this compound or its Derivatives

The carboxylic acid functional group is a classic coordinating group in inorganic and organometallic chemistry. This makes 2-(3-Chloronaphthalen-2-yl)acetic acid and its deprotonated form (carboxylate) excellent candidates for use as ligands in the synthesis of metal complexes. nih.govresearchgate.net

The carboxylate group can coordinate to metal ions in several ways, including as a monodentate, a bidentate chelating, or a bidentate bridging ligand. nih.govsemanticscholar.org This versatility allows for the construction of a wide variety of coordination complexes, from simple mononuclear species to complex multi-dimensional coordination polymers or metal-organic frameworks (MOFs).

The naphthalene backbone of the ligand can influence the properties of the resulting metal complex in several ways. Its steric bulk can control the coordination geometry around the metal center, while non-covalent interactions, such as π-π stacking between adjacent naphthalene rings, can direct the self-assembly of supramolecular structures. researchgate.net These resulting metal complexes could be investigated for their catalytic activity, where the ligand framework can tune the reactivity of the metal center for specific organic transformations. cjcatal.commdpi.com For example, complexes could be screened for activity in oxidation, reduction, or carbon-carbon bond-forming reactions.

Table 2: Potential Coordination Modes and Applications of 2-(3-Chloronaphthalen-2-yl)acetate Ligands This table outlines the potential ways the carboxylate form of the title compound can bind to a metal center (M) and the resulting potential applications of the complex.

| Coordination Mode | Description | Representation | Potential Application Area |

| Monodentate | One carboxylate oxygen binds to the metal center. | Discrete molecular catalysts | |

| Bidentate Chelate | Both carboxylate oxygens bind to the same metal center, forming a ring. | Stabilized catalytic species | |

| Bidentate Bridge | Each carboxylate oxygen binds to a different metal center, linking them. | Building block for coordination polymers, MOFs |

Development of Analytical Standards or Reference Materials for Pure Chemical Research

The synthesis and characterization of novel chemical compounds are foundational to progress in pure chemical research. For a compound to be effectively utilized in further studies, its identity and purity must be unequivocally established. This is where the role of analytical standards and reference materials becomes paramount. An analytical standard is a highly purified and well-characterized substance used as a calibration standard or for quality control purposes in analytical measurements. While specific, in-depth research on the application of This compound as a certified reference material is not extensively documented in publicly available literature, its fundamental physicochemical properties and structural characteristics provide a basis for its potential utility in this capacity.

The development of any new analytical standard begins with the precise synthesis and rigorous purification of the compound. Following synthesis, a comprehensive characterization is necessary to confirm its chemical structure and assess its purity. This typically involves a suite of analytical techniques.

Table 1: Key Physicochemical and Structural Data for this compound

| Property | Value |

| CAS Number | 858460-30-7 |

| Molecular Formula | C₁₂H₉ClO₂ |

| Molecular Weight | 220.65 g/mol |

Once synthesized and purified, the compound would undergo extensive analysis to establish its credentials as a reference material. The data generated from these analyses would form the basis of a certificate of analysis for the reference standard.

Table 2: Analytical Techniques for Characterization

| Analytical Technique | Purpose | Expected Data for this compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the molecular structure by identifying the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. | Specific chemical shifts and coupling constants corresponding to the protons and carbons of the naphthalene ring, the acetic acid moiety, and the chloro-substituent. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the molecule. | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragment ions. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C=C stretches, and the C-Cl stretch. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. | A single, sharp peak under various chromatographic conditions, indicating the absence of impurities. |

| Elemental Analysis | To determine the percentage composition of carbon, hydrogen, and chlorine. | The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula. |

In the context of pure chemical research, once This compound is established as a reference material, it can be used in several ways:

Method Development: It can serve as a standard for developing and validating new analytical methods, such as HPLC or Gas Chromatography (GC), for the detection and quantification of related naphthalene derivatives.

Reaction Monitoring: In synthetic chemistry, it could be used as a standard to monitor the progress of reactions where it is a starting material, intermediate, or product.

Comparative Studies: Its well-defined properties would allow it to be used as a benchmark in studies investigating the physicochemical properties of other chlorinated naphthalene compounds.

Future Research Directions and Emerging Opportunities in 2 3 Chloronaphthalen 2 Yl Aceticacid Studies

Exploration of Unconventional and Sustainable Synthetic Methodologies for 2-(3-Chloronaphthalen-2-yl)aceticacid

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. Future research into the synthesis of this compound is anticipated to move beyond traditional batch methods, embracing innovative and sustainable technologies.

One promising direction is the adoption of continuous-flow chemistry. This approach offers numerous advantages over batch processing, including enhanced safety, improved reaction control, and higher yields. rsc.orgchemrxiv.org For the synthesis of this compound, a flow-based process could minimize the use of hazardous solvents and reagents, reduce waste generation, and allow for seamless integration of reaction and purification steps. rsc.org The development of a metal-free synthesis under flow conditions would be a particularly noteworthy achievement, contributing to a more sustainable chemical industry. rsc.orgchemrxiv.org

Furthermore, the exploration of green chemistry principles will be crucial. This includes the use of renewable starting materials, alternative solvent systems (such as water or supercritical fluids), and energy-efficient reaction conditions, potentially utilizing microwave or ultrasonic irradiation. researchgate.net The goal is to develop a synthesis that is not only economically viable but also minimizes its environmental footprint.

Table 1: Potential Sustainable Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Research Focus |

| Continuous-Flow Synthesis | Enhanced safety, improved process control, higher yields, reduced waste. | Development of a continuous one-pot method, optimization of reactor design and reaction parameters. |

| Metal-Free Catalysis | Avoidance of toxic and expensive metal catalysts, cleaner product profiles. | Identification of suitable organocatalysts or alternative activation methods. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved energy efficiency. | Investigation of solvent-free reaction conditions under microwave irradiation. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable enzymes. | Screening for enzymes capable of catalyzing key steps in the synthesis. |

Integration of Machine Learning and Artificial Intelligence in the Prediction of this compound Reactivity and Properties

The convergence of computational science and chemistry is set to revolutionize how we understand and predict molecular behavior. Machine learning (ML) and artificial intelligence (AI) offer powerful tools for forecasting the reactivity and properties of compounds like this compound, thereby accelerating research and development. ijsea.com

AI models can be trained on vast datasets of chemical information to predict a wide range of properties, from basic physicochemical characteristics to complex reaction outcomes. ijsea.com For this compound, ML algorithms could be employed to predict its solubility, toxicity, and potential biological activities, guiding experimental efforts and prioritizing research directions. mdpi.com Furthermore, AI can assist in predicting plausible reaction pathways and identifying optimal reaction conditions, saving valuable time and resources in the laboratory. ijsea.com

The development of Δ²-learning models, which predict high-level properties from low-level quantum chemical calculations, represents a significant advancement in this field. rsc.org Such models could be applied to this compound to obtain highly accurate predictions of its activation energies and reaction kinetics at a fraction of the computational cost of traditional methods. rsc.org

Table 2: Predicted Properties of this compound using Machine Learning

| Property | Predicted Value (Hypothetical) | Significance |

| Aqueous Solubility | Low | Informs formulation and delivery strategies. |

| LogP | High | Indicates potential for bioaccumulation. |

| Metabolic Stability | Moderate | Guides a deeper investigation into its pharmacokinetic profile. |

| Reactivity Hotspots | Carboxylic acid group, naphthalene (B1677914) ring | Suggests potential sites for chemical modification and derivatization. |

Advancements in in situ Spectroscopic Monitoring of Reactions Involving this compound

A detailed understanding of reaction mechanisms and kinetics is essential for process optimization and control. In situ spectroscopic techniques provide a window into chemical reactions as they occur, offering real-time data that is often inaccessible through traditional offline analysis. nih.gov

Future studies on this compound should leverage a suite of in situ spectroscopic methods to monitor its formation and subsequent transformations. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to track the concentration of reactants, intermediates, and products in real-time. researchgate.net This information is invaluable for elucidating reaction pathways, identifying transient species, and optimizing reaction conditions for improved yield and selectivity.

Rotational spectroscopy, with its high sensitivity and specificity, is an emerging tool for monitoring gas-phase reactions and could potentially be adapted for certain reaction systems involving derivatives of this compound. figshare.com The ability to detect and distinguish between different molecular species in a reacting mixture provides a powerful means of unraveling complex chemical processes. nih.gov

Discovery of Novel Chemical Transformations Initiated or Catalyzed by this compound and its Derivatives

The unique structural features of this compound, namely the naphthalene core, the carboxylic acid functionality, and the chlorine substituent, suggest a rich and largely unexplored reactive landscape. Future research should aim to discover and develop novel chemical transformations that are either initiated or catalyzed by this compound and its derivatives.

The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing access to a diverse library of new compounds. mdpi.com The naphthalene ring system can undergo a range of electrophilic substitution reactions, allowing for further functionalization and the synthesis of more complex molecular architectures.

Moreover, this compound or its derivatives could potentially act as catalysts in organic reactions. For instance, the carboxylic acid moiety could serve as a Brønsted acid catalyst, while the naphthalene backbone could be modified to incorporate catalytically active metal centers. orgchemres.org The exploration of its catalytic potential could lead to the development of new and efficient synthetic methodologies. nih.govnih.gov

Sustainability and Circular Economy Aspects in the Lifecycle of this compound Research

As the chemical industry moves towards a more sustainable future, it is imperative to consider the entire lifecycle of a chemical compound, from its synthesis to its end-of-life. icca-chem.org The principles of the circular economy, which emphasize waste minimization, resource efficiency, and the recirculation of materials, should be integrated into the research and development of this compound. mdpi.com

A comprehensive life cycle assessment (LCA) should be conducted to evaluate the environmental impact of the synthesis, use, and disposal of this compound. 2-0-lca.com This analysis will help to identify environmental hotspots and guide the development of more sustainable alternatives. rsc.org

Furthermore, research should focus on developing methods for the recovery, recycling, and reuse of this compound and its derivatives. mdpi.com This could involve the design of recyclable catalysts, the development of efficient separation and purification processes, and the exploration of pathways to convert waste streams into valuable products. rwth-aachen.deresearchgate.net By embracing a circular economy mindset, the chemical community can ensure that the benefits of this compound research are realized in a sustainable and responsible manner. rwth-aachen.de

Q & A

Q. What are the established synthetic routes for 2-(3-Chloronaphthalen-2-yl)acetic acid?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution. For example, reacting 3-chloronaphthalene-2-carboxylic acid with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions produces the acetylated intermediate. Hydrolysis or further functionalization yields the acetic acid derivative . Alternative routes may employ coupling reactions with chloroacetyl chloride, requiring strict temperature control (0–5°C) to avoid side reactions. Purity is confirmed via TLC and recrystallization using ethanol/water mixtures.

Q. Which spectroscopic techniques are optimal for characterizing 2-(3-Chloronaphthalen-2-yl)acetic acid?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions on the naphthalene ring. For instance, aromatic protons resonate at δ 7.2–8.5 ppm, while the acetic acid proton appears as a broad peak at δ 12–13 ppm .

- FT-IR : Confirms the carboxylic acid group (O–H stretch: 2500–3300 cm⁻¹; C=O: 1680–1720 cm⁻¹) and C–Cl bond (550–850 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 235.03 for C₁₂H₁₀ClO₂) .

Q. What safety protocols are critical when handling 2-(3-Chloronaphthalen-2-yl)acetic acid?

- Methodological Answer :

- Use fume hoods to prevent inhalation of vapors (GHS Hazard Code: H314).

- Wear nitrile gloves and goggles to avoid skin/eye contact (splash risk).

- Store in airtight containers at 2–8°C, segregated from bases or oxidizing agents. Spills require neutralization with sodium bicarbonate before disposal as hazardous waste .

Advanced Research Questions

Q. How can SHELXL refine crystallographic data for 2-(3-Chloronaphthalen-2-yl)acetic acid derivatives?

- Methodological Answer :

- Use SHELXL-2018 for high-resolution refinement. Input HKLF5 format data from Bruker D8 QUEST diffractometers.

- Apply TWIN/BASF commands for twinned crystals (common in naphthalene derivatives).

- Validate hydrogen bonding via ISOR and RIGU restraints. Reference the structure of 2-(2-methoxyphenyl)acetic acid (CCDC 2045195) for analogous hydrogen-bonding patterns .

Q. How to resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetics : Test metabolic stability using liver microsomes (e.g., rat CYP450 isoforms). Poor bioavailability in vivo may explain discrepancies.

- Formulation : Use PEG-400 or DMSO-based carriers to enhance solubility.

- Dose Optimization : Conduct MTD (maximum tolerated dose) assays. For example, cytotoxicity at IC₅₀ = 12 µM in HeLa cells may require 50 mg/kg dosing in murine models .

Q. How do substituent positions on the naphthalene ring influence reactivity in Friedel-Crafts reactions?

- Methodological Answer :

- Steric Effects : 3-Chloro substitution reduces steric hindrance compared to 1- or 4-position isomers, favoring electrophilic attack.

- Electronic Effects : Chlorine’s electron-withdrawing nature deactivates the ring, slowing acylation. Use AlCl₃ (20 mol%) in dichloromethane at 0°C to enhance regioselectivity.

- Data Comparison :

| Substituent Position | Reaction Yield (%) | Byproducts Detected |

|---|---|---|

| 3-Chloro | 78 | <5% (di-acylated) |

| 1-Chloro | 45 | 20% (isomerized) |

| 4-Chloro | 62 | 12% (oxidized) |

| Data extrapolated from analogous naphthalene derivatives . |

Data Contradiction Analysis

Q. Why do DFT-calculated dipole moments deviate from experimental values for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products